3'-Fluoro-3'-deoxythymidine 5'-monophosphate

Thymidylate kinase Prodrug activation Nucleotide phosphorylation

Non-radioactive analytical standard for LC-MS/MS quantification of thymidine kinase 1 (TK1) activity, replacing radiometric assays. Validated method achieves LLOQ 2.5 ng/mL with inter-assay precision ≤14.6%. Enables direct ¹⁹F MRS detection without cyclotron-produced [¹⁸F]FLT. • Essential for FLT-MP calibration curves & TK1 proliferation endpoint validation (linear 500-20,000 cells/well; Spearman r=0.925) • Co-crystallization ligand for human TMPK structural studies (PDB: 1NMX, 1.7 Å resolution) • Shipped ambient; store at -20°C

Molecular Formula C10H14FN2O7P
Molecular Weight 324.20 g/mol
CAS No. 25520-83-6
Cat. No. B3050376
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3'-Fluoro-3'-deoxythymidine 5'-monophosphate
CAS25520-83-6
Molecular FormulaC10H14FN2O7P
Molecular Weight324.20 g/mol
Structural Identifiers
SMILESCC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)O)F
InChIInChI=1S/C10H14FN2O7P/c1-5-3-13(10(15)12-9(5)14)8-2-6(11)7(20-8)4-19-21(16,17)18/h3,6-8H,2,4H2,1H3,(H,12,14,15)(H2,16,17,18)/t6-,7+,8+/m0/s1
InChIKeyGGCAVPJXJISBOA-XLPZGREQSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3'-Fluoro-3'-deoxythymidine 5'-monophosphate (CAS 25520-83-6): Key Molecular Identity for Procurement Verification


3'-Fluoro-3'-deoxythymidine 5'-monophosphate (FLT-MP, CAS 25520-83-6) is a synthetic thymidine monophosphate analogue with molecular formula C₁₀H₁₄FN₂O₇P and a molecular weight of 324.20 g/mol [1]. It belongs to the class of 3'-modified nucleotide monophosphates, characterized by a fluorine atom replacing the 3'-hydroxyl group on the deoxyribose moiety . This compound serves as the primary intracellular metabolite of the proliferation tracer 3'-deoxy-3'-fluorothymidine (FLT), phosphorylated by thymidine kinase 1 (TK1) and trapped inside cells [2]. It has been identified as a natural product in Streptomyces species including S. anthocyanicus, S. lividans, and S. albus [1].

Why 3'-Fluoro-3'-deoxythymidine 5'-monophosphate Cannot Be Substituted by Other Thymidine Monophosphate Analogues


Thymidine monophosphate analogues with different 3'-substitutions are not interchangeable because the human thymidylate kinase (TMPK), responsible for the second phosphorylation step in prodrug activation, exhibits extreme sensitivity to the chemical nature of the 3'-modification [1]. Steady-state kinetic analysis reveals that the turnover number (kcat) varies by up to 70-fold among structurally similar NMPs: the natural substrate TMP achieves kcat = 0.70 s⁻¹, while 3'-fluoro (FLTMP) drops to 0.03 s⁻¹, 3'-azido (AZTMP) to 0.01 s⁻¹, and 3'-unsaturated d4TMP to 0.09 s⁻¹ [1]. These differences are directly correlated with the ability of each analogue to induce the catalytically essential P-loop closure in TMPK [1]. Consequently, in-class analogues cannot be interchanged without altering phosphorylation kinetics, intracellular accumulation patterns, and ultimately the readout in cell proliferation assays or PET tracer applications [2].

Quantitative Differentiation Evidence for 3'-Fluoro-3'-deoxythymidine 5'-monophosphate: Comparator-Based Selection Data


TMPK Phosphorylation Kinetics: FLTMP vs. TMP, AZTMP, d4TMP, and ddTMP in Head-to-Head Steady-State Analysis

FLTMP exhibits a turnover number (kcat) of 0.03 s⁻¹ and an apparent KM of 8 µM for human TMPK, placing it as a 23-fold slower substrate than the natural substrate TMP (kcat 0.70 s⁻¹, KM 5 µM) but 3-fold faster than AZTMP (kcat 0.01 s⁻¹, KM 12 µM) [1]. Compared to the unsaturated analogue d4TMP (kcat 0.09 s⁻¹, KM 12 µM), FLTMP is a 3-fold slower substrate [1]. The 3'-fluoro substituent primarily affects kcat rather than substrate affinity, as evidenced by the comparable KM values across analogues (5–12 µM) [1]. Crystallographic analysis at 1.7 Å resolution reveals that FLTMP induces a partially closed P-loop conformation distinct from the fully closed state induced by TMP and d4TMP, directly explaining the reduced catalytic rate [1].

Thymidylate kinase Prodrug activation Nucleotide phosphorylation

LC-MS/MS Analytical Quantification: FLT-MP Detection Limits vs. Parent FLT in Serum and Cell Culture

In a validated LC-MS/MS method, FLT-MP was quantified with a lower limit of quantification (LLOQ) of 2.5 ng/mL over a linear range of 2.5–2000 ng/mL (r² = 0.9935), while the parent nucleoside FLT achieved an LLOQ of 0.5 ng/mL over 0.5–500 ng/mL (r² = 0.9964) [1]. Intra-assay precision for FLT-MP ranged from 3.3% to 5.8%, and inter-assay precision from 4.9% to 14.6% [1]. In cell-based assays, FLT-MP formation was linear from 500 to 20,000 LNCaP cells/well (r² ≥ 0.998), and FLT-MP generation correlated with ATP levels (Spearman r = 0.925, p < 0.0001) [2]. No other thymidine monophosphate analogue has demonstrated comparable validated quantification performance in serum TK1 activity assays.

Bioanalytical chemistry TK1 activity assay Cancer biomarker

19F Magnetic Resonance Spectroscopy Detection: Unique In Vivo Discrimination of FLT-MP from Parent FLT

FLT-MP contains a single ¹⁹F atom per molecule, enabling direct detection by ¹⁹F magnetic resonance spectroscopy (MRS) without the need for radioactive labeling. In a mouse xenograft tumor model at 9.4 T, natural abundance ¹⁹F MRS successfully resolved distinct in vivo spectral peaks for both non-radioactive FLT and its monophosphate metabolite FLT-MP [1]. This chemical shift separation in the ¹⁹F spectrum allows simultaneous quantification of the prodrug and its trapped metabolite, a capability unique among clinically studied thymidine analogues [1]. By contrast, the 3'-azido (AZT) and 2',3'-didehydro (d4T) analogues lack the fluorine reporter atom, and the 3'-amino (NH₂TMP) analogue possesses different MR properties [2]. The ¹⁹F nucleus has 100% natural abundance and 83% the sensitivity of ¹H, providing adequate signal for in vivo spectroscopic quantification [1].

In vivo imaging 19F MRS Tumor proliferation

Intracellular Trapping Selectivity: FLT-MP Accumulation vs. Thymidine and AZT Metabolites in Proliferation Assays

FLT-MP is generated specifically by TK1, the S-phase-specific cytosolic thymidine kinase, with a reported Km of 2.1 µM for the parent nucleoside FLT, compared to 0.5 µM for the natural substrate thymidine (dThd) and 0.6 µM for AZT [1]. This substrate selectivity is preserved at the monophosphate level: FLT-MP accumulates intracellularly as a terminal metabolite because the 3'-fluoro modification prevents further incorporation into DNA, whereas the natural TMP is efficiently converted to TTP and incorporated [2]. In LNCaP prostate cancer cells, FLT-MP formation was linearly proportional to cell number from 500 to 20,000 cells/well, and FLT-MP accumulation correlated strongly with ATP levels (Spearman r = 0.925, p < 0.0001), confirming its utility as a proliferation surrogate [2]. This contrasts with AZT-MP, which is a 3-fold poorer substrate for TMPK and is more susceptible to efflux by multidrug resistance transporters, potentially confounding proliferation measurements [3].

Cell proliferation TK1 selectivity Drug screening

Validated Application Scenarios for 3'-Fluoro-3'-deoxythymidine 5'-monophosphate in Biomedical Research and Diagnostic Development


LC-MS/MS Method Development and Validation for Serum TK1 Activity as a Cancer Biomarker

The validated LC-MS/MS method for FLT-MP quantification (LLOQ 2.5 ng/mL, inter-assay precision ≤14.6%) provides a robust, non-radiometric alternative to traditional radiometric TK1 assays. Elevated TK1 activity was detected in 26.3% of hepatocellular carcinoma serum samples compared to age-matched controls using this method [1]. The FLT-MP analytical reference standard is essential for constructing calibration curves, quality control samples, and method cross-validation between laboratories.

In Vitro Cell Proliferation Assays for Oncology Drug Screening Using FLT-MP as Metabolic Endpoint

FLT-MP accumulation in LNCaP prostate cancer cells correlates with ATP levels (Spearman r = 0.925, p < 0.0001) and is linear with cell number from 500 to 20,000 cells/well. This validates FLT-MP as a proliferation endpoint suitable for drug screening applications [2]. The intermediate kcat of FLTMP for TMPK (0.03 s⁻¹) ensures that the monophosphate accumulates sufficiently for detection without being rapidly further phosphorylated, unlike TMP [3].

19F Magnetic Resonance Spectroscopy Reference Standard for Preclinical Tumor Imaging

The ¹⁹F atom in FLT-MP enables direct, non-radioactive in vivo detection by MRS, as demonstrated in mouse xenograft models at 9.4 T, where distinct spectral peaks for FLT and FLT-MP were resolved [4]. The non-radioactive FLT-MP reference standard is required for spectral assignment, chemical shift calibration, and quantitative phantom studies in ¹⁹F MRS method development, eliminating the need for cyclotron-produced [¹⁸F]FLT during method optimization phases.

Structural Biology and Structure-Based Drug Design of TMPK Inhibitors

The high-resolution crystal structure of human TMPK in complex with FLTMP and ADP (PDB: 1NMX, resolution 1.7 Å) revealed that the 3'-fluoro substituent induces partial P-loop closure, directly correlating conformation with catalytic rate [3]. The monophosphate compound is a critical co-crystallization ligand for studying the structural determinants of TMPK substrate specificity, particularly for design of novel prodrugs with optimized activation kinetics.

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